![molecular formula C10H8INO3 B3034635 (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid CAS No. 200706-68-9](/img/structure/B3034635.png)
(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic aniline group, the iodine substituent, the butenoic acid chain, and the ketone group. The presence of these functional groups would significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The aniline group could undergo electrophilic aromatic substitution reactions, while the carboxylic acid and ketone groups could participate in various addition and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and ketone groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Derivatization
(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid and its derivatives are crucial in the field of synthetic organic chemistry. They are used as biologically active species and versatile intermediates in synthesis. A study by Uguen et al. (2021) highlights the microwave-assisted synthesis of 4-oxo-butenoic acids, providing efficient methods for creating a broad range of substrates, including those similar to (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid (Uguen et al., 2021).
Biological Applications
Significant research has been conducted on the biological implications of butenoic acid derivatives. Oktay et al. (2016) synthesized derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which exhibit strong inhibitory activities against human carbonic anhydrase isoenzymes, crucial in physiological processes (Oktay et al., 2016).
Anticorrosion Applications
(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid derivatives have been investigated for their anticorrosion properties. Habeeb and Saleh (2021) demonstrated the use of such derivatives in creating anticorrosion coatings on stainless steel surfaces. This application is significant in material sciences and engineering (Habeeb & Saleh, 2021).
Electrochemistry and Polymer Science
The electrochemical properties of (E)-4-aryl-4-oxo-2-butenoic acids are also of interest. A study by Pastor and Drakulić (2010) explored the half-wave reduction potentials of these compounds, contributing to our understanding of their electrochemical behavior (Pastor & Drakulić, 2010). Additionally, the kinetics of drug release from hydrogels containing (E)-4-aryl-4-oxo-2-butenoic acid derivatives have been studied, highlighting their potential in drug delivery systems (Adnadjevic, Jovanovic & Drakulić, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-iodoanilino)-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVGHDGDESFZOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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